![molecular formula C23H22N2O3 B3477413 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide](/img/structure/B3477413.png)
4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide
Overview
Description
4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide, also known as AOE-BZA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. AOE-BZA belongs to the class of benzamide derivatives and has been studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and the inhibition of this enzyme can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide has also been found to have anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and have neuroprotective properties. 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide has also been found to have anti-inflammatory properties and has been studied for its potential in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide in lab experiments is its specificity towards HDAC inhibition. 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide has been found to have a higher selectivity towards HDAC compared to other HDAC inhibitors. However, a limitation of 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide. One direction is to further study its potential in the treatment of cancer and neurological disorders. Another direction is to study its potential in the treatment of inflammatory disorders. Additionally, further studies can be conducted to improve the solubility and bioavailability of 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide.
Scientific Research Applications
4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the treatment of cancer. 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the migration and invasion of cancer cells.
Another application of 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide is in the treatment of neurological disorders. 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide has been found to have neuroprotective properties and has been studied for its potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-22(25-20-9-5-2-6-10-20)17-28-21-13-11-19(12-14-21)23(27)24-16-15-18-7-3-1-4-8-18/h1-14H,15-17H2,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARXEEXQDUPRHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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